

A Technical Guide to Historical Cases of Diethylene Glycol Poisoning Epidemics

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of major historical **diethylene glycol** (DEG) poisoning epidemics. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the circumstances of these tragic events, the analytical methods used for detection, and the toxicological pathways of DEG.

Introduction

Diethylene glycol (DEG) is a colorless, practically odorless, and sweet-tasting organic compound. While it has legitimate industrial applications, its physical properties have led to its illicit use as a cheap substitute for non-toxic solvents like glycerin and propylene glycol in pharmaceutical preparations. This substitution has resulted in numerous mass poisoning incidents worldwide, causing severe illness and death, primarily due to acute kidney failure. This guide details the key historical epidemics to provide a deeper understanding of the risks associated with pharmaceutical manufacturing and the importance of stringent quality control.

Historical Epidemics of Diethylene Glycol Poisoning

The following tables summarize the quantitative data from major DEG poisoning incidents.

Table 1: Summary of Major Diethylene Glycol Poisoning Epidemics



Incident Name	Year(s)	Country	Contaminat ed Product(s)	Number of Illnesses (Approx.)	Number of Deaths (Approx.)
The "Elixir Sulfanilamide " Disaster	1937	United States	Elixir Sulfanilamide	>350	107[1][2]
South Africa Sedative Poisoning	1969	South Africa	Over-the- counter sedatives	7	7[3]
Austrian Wine Scandal	1985	Austria	Various wines	Not applicable (chronic exposure)	Not directly quantified
Nigeria Paracetamol Poisoning	1990	Nigeria	Paracetamol syrup	>47	47[4][5]
Bangladesh Paracetamol Poisoning	1990-1992	Bangladesh	Paracetamol syrup	>339	339[3][6]
Haiti Acetaminoph en Poisoning	1995-1996	Haiti	Acetaminoph en syrup ("Afebril" and "Valodon")	86	>75[7][8]
Panama Cough Syrup Poisoning	2006	Panama	Cough syrup and other medications	>365	>115[9]

Table 2: Reported **Diethylene Glycol** Concentrations in Contaminated Products



Incident Name	Product	Reported DEG Concentration
The "Elixir Sulfanilamide" Disaster	Elixir Sulfanilamide	Not specified in initial reports, but DEG was the primary solvent.
Haiti Acetaminophen Poisoning	Acetaminophen syrup	28% to >50%[10]
India Cough Syrup Poisoning (2020)	Coldbest PC cough syrup	34.97%
India Cough Syrup Poisoning (2020)	Respifresh TR	1.342%
India Cough Syrup Poisoning (2020)	Another unnamed syrup	48.6%

Experimental Protocols for Diethylene Glycol Detection

The primary analytical method for the identification and quantification of DEG in pharmaceutical products is Gas Chromatography (GC). Various detectors can be coupled with GC for this purpose, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the most common.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for the quantitative analysis of DEG.

- Sample Preparation:
 - A known weight of the sample (e.g., syrup, glycerin) is dissolved in a suitable solvent, such
 as methanol or a mixture of water and acetonitrile.



- An internal standard, such as ethylene glycol or 1,3-propanediol, is added to the sample solution for accurate quantification.[11][12]
- For complex matrices like toothpaste, a centrifugation step may be required to separate excipients.[7]

GC-FID Analysis:

- Column: A capillary column with a polar stationary phase, such as a wax-based column (e.g., DB-WAX), is typically used to achieve good separation of glycols.[1]
- Oven Temperature Program: A temperature gradient is employed to ensure the separation
 of different components. A typical program might start at a lower temperature (e.g., 100°C)
 and ramp up to a higher temperature (e.g., 250°C).[12]
- Injector and Detector: The injector is operated in split mode to handle high-concentration samples. The FID is used for detection, as it provides a robust and linear response to hydrocarbons.
- Quantification: The concentration of DEG is determined by comparing the peak area of DEG to that of the internal standard and referencing a calibration curve prepared with known concentrations of DEG.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher level of specificity and is used for both identification and quantification, especially for confirmation of results.

- Sample Preparation: The sample preparation is similar to that for GC-FID.
- GC-MS Analysis:
 - Ionization: Electron ionization (EI) is commonly used.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
 - Detection Mode: The analysis can be performed in full scan mode to obtain the mass spectrum of the compound for identification or in selected ion monitoring (SIM) mode for



enhanced sensitivity and quantification. In SIM mode, specific ions characteristic of DEG are monitored.

 Confirmation: The identity of DEG is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

The U.S. Food and Drug Administration (FDA) has published detailed laboratory methods for the GC-MS screening of toothpaste and other pharmaceutical products for the presence of DEG and ethylene glycol.[12]

Toxicology of Diethylene Glycol

The toxicity of DEG is primarily due to its metabolism in the liver. The parent compound itself has relatively low toxicity.

Metabolic Pathway

The metabolic pathway of DEG involves oxidation by the same enzymes responsible for ethanol metabolism: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).



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Caption: Metabolic pathway of **Diethylene Glycol** (DEG) and its toxic effects.



Mechanism of Toxicity

The primary toxic metabolite of DEG is diglycolic acid (DGA). DGA is directly toxic to the epithelial cells of the proximal tubules in the kidneys. This leads to acute tubular necrosis, causing the kidneys to lose their ability to filter waste products from the blood, resulting in acute kidney failure.[3][13] The accumulation of another metabolite, 2-hydroxyethoxyacetic acid (HEAA), contributes to metabolic acidosis.[14] In severe cases, neurological damage can also occur.

Conclusion

The historical epidemics of **diethylene glycol** poisoning underscore the critical importance of robust quality control measures in the pharmaceutical industry. The substitution of DEG for safe excipients has repeatedly led to devastating public health crises. A thorough understanding of the analytical methods for DEG detection and its toxicological profile is essential for preventing future incidents. This guide serves as a technical resource to aid researchers, scientists, and drug development professionals in their efforts to ensure the safety and quality of pharmaceutical products.

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